molecular formula C24H27N3O5 B2922459 Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896384-40-0

Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2922459
CAS RN: 896384-40-0
M. Wt: 437.496
InChI Key: CAMGFKFBBUFOKX-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-(6-oxo-6-(phenethylamino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Methodologies

A key area of study involves the development of novel synthetic routes for related heterocyclic compounds, which are foundational in medicinal chemistry. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a structurally related compound, was synthesized through a convergent route involving the cleavage of functionalized dihydrooxazoles. This method leverages focused microwave technology for efficient 1,3-dipolar cycloaddition, suggesting potential synthetic applications for similar compounds (Lerestif et al., 1999).

Potential Biological Activities

Research on structurally related quinazolinone derivatives has identified various biological activities, highlighting the therapeutic potential of this chemical framework. For example, a series of clubbed quinazolinone and 4-thiazolidinone derivatives demonstrated significant in vitro antibacterial and antifungal activities, suggesting that related compounds might possess similar properties (Desai et al., 2011).

Another study synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, revealing high antihypoxic effects and suggesting a potential avenue for pharmacological exploration in related molecules (Ukrainets et al., 2014).

Insights into Chemical Reactivity

Research into the reactivity of related compounds provides valuable insights that could inform the development of new drugs or materials. For instance, studies on the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes offer a detailed understanding of the formation of tetrahydropyridinedione and other derivatives, which could be relevant for designing novel synthetic pathways for similar compounds (Bacchi et al., 2005).

properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-(2-phenylethylamino)hexyl]-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h2,4-5,8-9,11-12,16H,3,6-7,10,13-15H2,1H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGFKFBBUFOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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